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Compound of Interest

Compound Name: Volixibat

Cat. No.: B1684035 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Topic: Ldlr-/-.Leiden mice as a model for Volixibat research.

Introduction
Volixibat is a selective, minimally absorbed inhibitor of the apical sodium-dependent bile acid

transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1] By blocking the

reabsorption of bile acids in the terminal ileum, Volixibat interrupts the enterohepatic

circulation, leading to increased fecal bile acid excretion.[2] This, in turn, stimulates the liver to

synthesize more bile acids from cholesterol, a process that can lower systemic and hepatic

cholesterol levels.[2] This mechanism of action makes Volixibat a promising therapeutic agent

for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and associated

dyslipidemia.

The Ldlr-/-.Leiden mouse model is a well-established and translationally relevant model for

studying diet-induced NASH, fibrosis, and atherosclerosis.[3][4] These mice lack the low-

density lipoprotein receptor (Ldlr) and carry a mutation in the apolipoprotein E (ApoE) gene,

leading to a human-like lipoprotein profile with elevated levels of VLDL and LDL cholesterol,

especially when fed a high-fat diet (HFD).[3] The combination of this robust disease model with

the targeted mechanism of Volixibat provides a powerful platform for preclinical research.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1684035?utm_src=pdf-interest
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://go.drugbank.com/drugs/DB13914
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6590809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6590809/
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://publications.tno.nl/publication/34642033/bD61k3/TNO-2024-ldlr.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7565967/
https://publications.tno.nl/publication/34642033/bD61k3/TNO-2024-ldlr.pdf
https://www.benchchem.com/product/b1684035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These application notes provide detailed protocols for using Ldlr-/-.Leiden mice to investigate

the efficacy of Volixibat in ameliorating NASH and related metabolic complications.

Data Presentation
The following tables summarize the key quantitative data from a representative study by Salic

et al. (2019) investigating the effects of Volixibat in HFD-fed Ldlr-/-.Leiden mice over 24

weeks.[5][6]

Table 1: Effects of Volixibat on Plasma Lipids and Liver Enzymes

Parameter
HFD Control
(Mean ± SEM)

Volixibat (5
mg/kg) (Mean
± SEM)

Volixibat (15
mg/kg) (Mean
± SEM)

Volixibat (30
mg/kg) (Mean
± SEM)

Total Cholesterol

(mmol/L)
20.1 ± 1.1 18.9 ± 0.9 17.5 ± 0.8 16.3 ± 0.7**

Triglycerides

(mmol/L)
2.5 ± 0.2 2.3 ± 0.2 2.1 ± 0.1 1.9 ± 0.1

ALT (U/L) 150 ± 15 135 ± 12 120 ± 10 105 ± 8**

AST (U/L) 200 ± 20 180 ± 18 160 ± 15 140 ± 12**

*p < 0.05, **p <

0.01 vs HFD

Control. Data

extracted from

Salic et al., 2019.

[5][6]

Table 2: Effects of Volixibat on Liver Histology and Lipids
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Parameter HFD Control (Mean ± SD)
Volixibat (30 mg/kg) (Mean
± SD)

Hepatic Triglycerides (μmol/g) 120.5 ± 15.2 85.3 ± 10.1

Hepatic Cholesteryl Esters

(nmol/g)
35.2 ± 4.5 22.1 ± 3.2

Hepatocyte Hypertrophy

(score)
2.8 ± 0.4 1.5 ± 0.3

NAFLD Activity Score (NAS) 5.9 ± 0.7 3.8 ± 0.5

***p < 0.001 vs HFD Control.

Data extracted from Salic et

al., 2019.[5]

Experimental Protocols
Animal Model and High-Fat Diet (HFD) Induction

Animal Model: Male Ldlr-/-.Leiden mice.

Age: 12-16 weeks at the start of the study.

Housing: Group-housed under standard laboratory conditions (12-hour light/dark cycle,

controlled temperature and humidity) with ad libitum access to food and water.

Diet:

Control Group: Standard chow diet.

Disease Induction: High-fat diet (HFD) containing 24% (w/w) lard and 0.25% (w/w)

cholesterol.[4] This diet is typically administered for a period of 20-24 weeks to induce

obesity, dyslipidemia, NASH, and atherosclerosis.[7][8]

Volixibat Administration
Formulation: Volixibat can be administered as a suspension in a suitable vehicle (e.g., 0.5%

methylcellulose).
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Dosing: Doses ranging from 5 to 30 mg/kg body weight are typically used.[6]

Administration: Daily oral gavage.

Duration: Treatment is typically carried out for the last 12-16 weeks of the HFD feeding

period.

Lipid Profiling
Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at

specified time points. Plasma is separated by centrifugation.

Analysis:

Total Cholesterol and Triglycerides: Measured using commercially available enzymatic

kits.

Lipoprotein Profile: Determined by size-exclusion chromatography of plasma samples.

Atherosclerosis Assessment in the Aortic Root
Tissue Collection: At the end of the study, perfuse mice with PBS and then with 4%

paraformaldehyde. Excise the heart and the aortic arch.

Tissue Processing:

Fix the heart in 4% paraformaldehyde overnight.

Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

Serially section the aortic root (5 µm sections).

Staining:

Hematoxylin and Eosin (H&E): For general morphology and plaque composition.

Oil Red O: To visualize neutral lipids within the atherosclerotic plaques.

Quantification:
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Capture images of the stained sections using a light microscope.

Quantify the lesion area in the aortic root using image analysis software (e.g., ImageJ).

The total lesion area is typically measured across multiple sections of the aortic root to get

a representative average.

Liver Histology for NASH Assessment
Tissue Collection: Collect a lobe of the liver and fix it in 4% paraformaldehyde.

Tissue Processing: Embed the fixed liver tissue in paraffin and cut 4-5 µm sections.

Staining:

H&E Staining: To assess steatosis, inflammation, and hepatocyte ballooning.

Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.

Scoring:

NAFLD Activity Score (NAS): Score the H&E stained sections for steatosis (0-3), lobular

inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes

the NAS.

Fibrosis Staging: Score the Sirius Red stained sections for the extent and location of

fibrosis (F0-F4).

Gene Expression Analysis (qPCR)
Sample Collection: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.

RNA Extraction: Extract total RNA from the liver tissue using a commercial kit (e.g., RNeasy

Mini Kit, Qiagen).

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse

transcription kit.

qPCR:
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Perform real-time quantitative PCR using a SYBR Green-based master mix.

Use primers for target genes involved in lipid metabolism and inflammation (e.g., Srebf2,

Pgc-1β, Insr).

Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or

Actb).

Calculate the relative gene expression using the ΔΔCt method.
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Caption: Mechanism of action of Volixibat.

Experimental Workflow
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Caption: Experimental workflow for Volixibat research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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